2,6-Diazaspiro[3.5]nonan-1-one - 1422062-20-1

2,6-Diazaspiro[3.5]nonan-1-one

Catalog Number: EVT-6446684
CAS Number: 1422062-20-1
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(4-Methoxyphenyl)-9-methyl-1,6-diazaspiro[4.4]nonan-1-one

Compound Description: This compound features a 1,6-diazaspiro[4.4]nonan-1-one core structure. A 4-methoxyphenyl substituent is attached to the nitrogen at position 7, while a methyl group is present at position 9. The paper focuses on determining the crystal structure of this compound using X-ray diffraction. []

Relevance: This compound is structurally related to 2,6-Diazaspiro[3.5]nonan-1-one through the presence of the diazaspirononanone core. While the core ring sizes differ (4.4 vs. 3.5), the shared spirocyclic framework and the presence of nitrogen atoms within the rings makes it a relevant structural analogue. The study of its crystal structure provides insights into the conformational preferences and potential intermolecular interactions of this class of compounds, which could be valuable for understanding the properties of 2,6-Diazaspiro[3.5]nonan-1-one.

7-Benzoyl-2-(4-methoxyphenyl)-6-phenyl-5-oxa-2,6-diazaspiro[3.4]octan-1-one (III)

Compound Description: This compound, synthesized via a [3+2] cycloaddition reaction between a 3-methyleneazetidin-2-one and a nitrone, represents a 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivative. Its structure includes a benzoyl group at position 7, a 4-methoxyphenyl group at position 2, and a phenyl group at position 6. The study highlights the stereospecificity of the synthesis and analyzes the conformational properties of the isoxazolidine ring within the structure. []

Relevance: Although this compound features a smaller spirocyclic core (3.4) compared to 2,6-Diazaspiro[3.5]nonan-1-one, it shares significant structural similarity. The presence of a spirocyclic system incorporating both nitrogen and oxygen atoms, alongside a lactam moiety, makes it a relevant analogue. Investigating the stereochemistry and conformational behavior of this compound provides valuable information on the reactivity and structural trends within this family of spirocyclic compounds, which can be extrapolated to understand 2,6-Diazaspiro[3.5]nonan-1-one.

6-tert-Butyl-2-(4-methylphenyl)-7-phenyl-5-oxa-2,6-diazaspiro[3.4]octan-1-one (IV)

Compound Description: This is another 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivative, synthesized through the same [3+2] cycloaddition as compound III. It features a tert-butyl group at position 6, a 4-methylphenyl group at position 2, and a phenyl group at position 7. The research focuses on comparing the conformational preferences of the isoxazolidine rings in compounds III and IV, highlighting the influence of substituent size on their spatial arrangement. []

Relevance: Similar to compound III, this compound exhibits notable structural similarities to 2,6-Diazaspiro[3.5]nonan-1-one despite the smaller spirocyclic core. The presence of a spirocyclic framework incorporating nitrogen and oxygen atoms, along with the lactam functionality, makes it a relevant analogue. The comparative study on the conformational behavior of compounds III and IV provides insights into the influence of substituents on the overall structure and stability of this class of compounds, offering valuable information for understanding the structural preferences of 2,6-Diazaspiro[3.5]nonan-1-one.

2,2’-(1,4-Phenylene)bis[3-aryl-2-azaspiro[3.5]nonan-1-ones]

Compound Description: This series of compounds represents bis(spirolactams) containing two 2-azaspiro[3.5]nonan-1-one units linked through a 1,4-phenylene bridge. The aryl substituent at position 3 varies among the synthesized derivatives. These compounds were synthesized by reacting a Reformatsky reagent with N,N-(1,4-phenylene)bis(1-arylmethanimines) and their antinociceptive activities were investigated. []

Relevance: These compounds are closely related to 2,6-Diazaspiro[3.5]nonan-1-one, sharing the same 2-azaspiro[3.5]nonan-1-one core structure. They are essentially dimeric versions of the target compound connected via a phenylene linker. The study of their synthesis and antinociceptive properties provides insights into the potential biological activities and pharmacological relevance of compounds featuring this specific spirocyclic scaffold.

2,6-Diazaspiro[3.3]heptan-1-ones

Compound Description: This class of compounds features a 2,6-diazaspiro[3.3]heptan-1-one core structure. The research focuses on developing a concise synthetic route for these compounds and their subsequent conversion into 2,6-diazaspiro[3.3]heptanes. []

Relevance: Although the core ring system is smaller compared to 2,6-Diazaspiro[3.5]nonan-1-one (3.3 vs. 3.5), the shared spirocyclic framework and the presence of nitrogen atoms within the rings make them structurally related. The synthetic methodology developed for these compounds could potentially be adapted for the synthesis of 2,6-Diazaspiro[3.5]nonan-1-one or its derivatives, highlighting their relevance in exploring synthetic strategies for this class of compounds.

7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

Compound Description: This compound possesses a 2,7-diazaspiro[4.4]nonan-1-one core structure with a benzyl group attached to the nitrogen at position 7. The research focuses on analyzing its crystal structure, revealing the conformational preferences of the spiro-linked five-membered rings and the intermolecular hydrogen bonding patterns within the crystal lattice. []

Relevance: While the core ring system differs from 2,6-Diazaspiro[3.5]nonan-1-one (4.4 vs. 3.5), the presence of a diazaspirononanone framework makes it a relevant analogue. Although the positions of the nitrogen atoms differ in the rings, the structural study of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one can provide valuable insights into the conformational behavior and intermolecular interactions of similar spirocyclic compounds, potentially relevant for understanding the properties of 2,6-Diazaspiro[3.5]nonan-1-one.

(R)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)-1-(2-(5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)ethan-1-one (PF-5190457)

Compound Description: PF-5190457 is a potent and selective inverse agonist of the ghrelin receptor (GHS-R1a). The paper investigates the biotransformation of this compound, focusing on the role of molybdenum-containing enzymes in its metabolism, particularly the formation of its hydroxyl metabolite PF-6870961. []

Relevance: PF-5190457 incorporates a 2,7-diazaspiro[3.5]nonane moiety within its structure. The presence of this spirocyclic system, despite the different substitution pattern compared to 2,6-Diazaspiro[3.5]nonan-1-one, makes it a structurally related compound. Understanding the metabolic pathways and enzyme specificity involved in PF-5190457 biotransformation can provide valuable information for designing and developing new drug candidates containing the 2,6-diazaspiro[3.5]nonane scaffold.

3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one

Compound Description: This compound is a β-lactone synthesized through the aldol reaction of a ketone with a phenyl ester enolate. It features a 1-oxaspiro[3.5]nonan-2-one core structure with two methyl groups at position 3. []

Relevance: Although 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one contains an oxygen atom instead of a nitrogen atom in the spirocyclic core compared to 2,6-Diazaspiro[3.5]nonan-1-one, the shared spiro[3.5]nonane framework and the presence of a lactone moiety make it a structurally interesting compound. Studying its synthesis and reactivity could offer insights into the general reactivity and stability of spirocyclic compounds with similar ring systems.

Properties

CAS Number

1422062-20-1

Product Name

2,6-Diazaspiro[3.5]nonan-1-one

IUPAC Name

2,8-diazaspiro[3.5]nonan-3-one

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C7H12N2O/c10-6-7(5-9-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10)

InChI Key

DZXVNBLZCZAFLL-UHFFFAOYSA-N

SMILES

C1CC2(CNC1)CNC2=O

Canonical SMILES

C1CC2(CNC1)CNC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.